molecular formula C19H20FNO3S B4396893 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide

Cat. No.: B4396893
M. Wt: 361.4 g/mol
InChI Key: APIZJOIOBSYXPI-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a tetrahydrothiophen-3-yl sulfone group, a 2-fluorobenzoyl moiety, and a 4-methylbenzyl substituent.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c1-14-6-8-15(9-7-14)12-21(16-10-11-25(23,24)13-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIZJOIOBSYXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophen using oxidizing agents such as hydrogen peroxide or peracids. The next step involves the introduction of the fluorine atom and the benzamide group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 2-Fluoro vs. 3-Fluoro Substitution

The positional isomer N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide () differs only in the fluorine position on the benzamide ring (3-fluoro vs. 2-fluoro). This subtle change can significantly alter electronic properties and steric interactions. For example, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide (), the 2-fluoro group creates a planar amide moiety with antiperpendicular alignment to the C=O bond, influencing hydrogen-bonding patterns and crystal packing . Such differences may affect solubility or binding affinity in biological systems.

Substituent Variations in Benzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Evidence ID
Target Compound 2-fluoro, 4-methylbenzyl, tetrahydrothiophen-3-yl sulfone 387.49 (analog in ) Combines fluorine and sulfone for polarity; benzyl for lipophilicity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () Hexyloxy, isopropylbenzyl 431.55 Increased lipophilicity due to hexyloxy and isopropyl groups; potential for enhanced membrane permeability
N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine () Trifluoromethyl, thiazolidinylidene N/A Electron-deficient CF₃ groups enhance metabolic stability; thiazole ring enables π-stacking
2-fluoro-N-(1,3-thiazol-2-yl)benzamide () Thiazol-2-yl, 2-fluoro 236.25 Planar amide geometry; hydrogen-bond-driven dimerization in crystal lattice

Impact of Sulfone and Thiophene Moieties

The tetrahydrothiophen-3-yl sulfone group in the target compound contrasts with the 2,3-dihydrothienylidene group in 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (). Additionally, the sulfone’s rigid conformation may restrict rotational freedom compared to thiophene derivatives.

Pharmacological Relevance of Structural Motifs

  • N,O-Bidentate Directing Groups : Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the target compound’s amide and sulfone groups may act as directing groups in metal-catalyzed C–H activation, a strategy used in drug derivatization .
  • Imidazolyl Benzamides : Compounds like 4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide () demonstrate the role of heterocycles in enhancing target affinity, suggesting the target compound’s tetrahydrothiophen moiety could serve a similar purpose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methylbenzyl)benzamide

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